molecular formula C19H16N2O2 B1684619 Lificiguat CAS No. 170632-47-0

Lificiguat

カタログ番号 B1684619
CAS番号: 170632-47-0
分子量: 304.3 g/mol
InChIキー: OQQVFCKUDYMWGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Lificiguat is C19H16N2O2 . It is an indazole derivative whose structure contains furyl and benzyl substituents at positions 1 and 3, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving Lificiguat are not detailed in the search results, it is known that Lificiguat plays a role in the stimulation of the activity of soluble guanylate cyclase .


Physical And Chemical Properties Analysis

Lificiguat has a molecular weight of 304.3 g/mol . It is a member of indazoles, a member of furans, and an aromatic primary alcohol .

科学的研究の応用

Stimulation of Platelet-Soluble Guanylate Cyclase

YC-1 has been found to stimulate platelet-soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of platelet function, and its stimulation can lead to the prevention of platelet aggregation .

Elevation of Platelet cGMP Levels

In addition to stimulating soluble guanylate cyclase, YC-1 indirectly elevates platelet cGMP levels . cGMP is a critical mediator of vascular relaxation, and its elevation can have significant effects on vascular homeostasis .

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

YC-1 has been shown to inhibit hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcription factor that responds to changes in available oxygen in the cellular environment, particularly to decreases in oxygen, or hypoxia .

Inhibition of NF-κB

Another significant application of YC-1 is the inhibition of NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Anticancer Activities

YC-1 exhibits anticancer activities . It has been found to induce apoptosis and inhibit tumor growth in various types of cancer cells .

Inhibition of Vascular Endothelial Growth Factor (VEGF)

YC-1 displays inhibitory activity against vascular endothelial growth factor (VEGF) . VEGF is a signal protein produced by cells that stimulates the formation of blood vessels, and its inhibition can be beneficial in treating conditions like inflammation .

Neural Protection

YC-1 has been found to offer neural protection . This makes it a potential therapeutic agent for neurodegenerative diseases .

Decreased Allergic Inflammatory Gene Expression

Lastly, YC-1 has been found to decrease allergic inflammatory gene expression . This suggests potential applications in the treatment of allergic inflammatory conditions .

These are just some of the many scientific research applications of YC-1. It’s a compound with a broad spectrum of potential uses, from cardiovascular diseases to cancers .

作用機序

Target of Action

YC-1, also known as Lificiguat, primarily targets the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway , which is involved in various physiological processes such as vasodilation and inhibition of platelet aggregation . In addition to sGC, YC-1 has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) .

Mode of Action

YC-1 acts as a stimulator of sGC , leading to an increase in cGMP levels . This stimulation can occur independently of nitric oxide (NO), but the presence of NO or carbon monoxide (CO) can enhance the activation . Furthermore, YC-1 inhibits HIF-1 and NF-κB, thereby affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by YC-1 is the sGC/cGMP pathway . By stimulating sGC, YC-1 elevates the levels of cGMP, which is a critical mediator of vascular relaxation . Additionally, YC-1’s inhibition of HIF-1 and NF-κB impacts several other pathways, including those involved in inflammation, cancer progression, and neural protection .

Result of Action

YC-1 exhibits a range of molecular and cellular effects due to its action on sGC and other targets. It has been shown to inhibit platelet aggregation, exhibit anticancer activities, reverse chemoresistance, inhibit retinal neovascularization, provide neural protection, and decrease allergic inflammatory gene expression . Additionally, YC-1 has been found to induce apoptosis and inhibit tumor growth of breast cancer cells via down-regulation of EZH2 by activating c-Cbl and ERK .

Action Environment

The action, efficacy, and stability of YC-1 can be influenced by various environmental factors. For instance, the presence of gaseous activators like NO or CO can enhance the activation of sGC by YC-1 Additionally, the cellular environment, including the presence of other signaling molecules and the state of the targeted pathways, can impact the compound’s action

Safety and Hazards

Lificiguat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Research into the use of soluble guanylate cyclase activators, including Lificiguat, is ongoing . These activators have found their way into clinical practice and have shown promise in the pharmacotherapy of heart failure and pulmonary hypertension .

特性

IUPAC Name

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVFCKUDYMWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165635
Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lificiguat

CAS RN

170632-47-0
Record name Lificiguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170632-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lificiguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name yc-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lificiguat
Reactant of Route 2
Lificiguat
Reactant of Route 3
Lificiguat
Reactant of Route 4
Lificiguat
Reactant of Route 5
Lificiguat
Reactant of Route 6
Lificiguat

Q & A

Q1: What is the primary target of YC-1?

A1: YC-1 primarily targets soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [, , , , , ]

Q2: How does YC-1 interact with sGC?

A2: YC-1 acts as an allosteric activator of sGC, binding to a site distinct from the catalytic site and increasing the enzyme's sensitivity to NO and carbon monoxide (CO). [, , ]

Q3: Does YC-1 require NO to activate sGC?

A3: While YC-1 can directly activate sGC, its effects are significantly potentiated in the presence of NO. [, , ]

Q4: What are the downstream effects of YC-1-mediated sGC activation?

A4: YC-1-mediated sGC activation leads to increased production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in vasodilation, inhibition of platelet aggregation, and modulation of cell growth and proliferation. [, , , ]

Q5: Does YC-1 exhibit biological activities independent of sGC?

A5: Yes, research suggests that YC-1 can also exert effects independent of sGC. For example, it has been shown to inhibit the voltage-dependent potassium channels in vascular smooth muscle cells. []

Q6: How does YC-1 impact hypoxia-inducible factor-1α (HIF-1α)?

A6: YC-1 has demonstrated the ability to inhibit HIF-1α, a transcription factor crucial in cellular responses to hypoxia, through both protein degradation and functional inactivation. [, , , , ]

Q7: What is the mechanism behind YC-1's inhibition of HIF-1α?

A7: YC-1 promotes the binding of factor-inhibiting HIF (FIH) to HIF-1α, leading to the dissociation of the transcriptional coactivator p300 from HIF-1α, ultimately impairing its transcriptional activity. [] Additionally, YC-1 can induce HIF-1α degradation. [, , , , ]

Q8: What is the significance of YC-1's inhibitory effect on HIF-1α in cancer?

A8: HIF-1α is known to promote tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread to other tissues) under hypoxic conditions, which are common in the tumor microenvironment. Therefore, YC-1's inhibition of HIF-1α holds potential as an anti-cancer strategy. [, , , , ]

Q9: How does YC-1 affect matrix metalloproteinases (MMPs)?

A9: Studies show that YC-1 can inhibit the expression and activity of MMP-2 and MMP-9, enzymes involved in the breakdown of the extracellular matrix, which is important for processes like wound healing and tumor invasion. [, ]

Q10: What is the significance of YC-1's inhibitory effect on MMPs?

A10: Inhibiting MMPs, particularly MMP-2 and MMP-9, could be beneficial in managing conditions involving excessive or undesired extracellular matrix degradation, such as cancer invasion and metastasis, as well as restenosis (re-narrowing of blood vessels after procedures like angioplasty). [, ]

Q11: Does YC-1 affect the expression of heat shock protein 70 (Hsp70)?

A11: YC-1 has been shown to increase Hsp70 expression in vascular smooth muscle cells, likely through the activation of heat shock factor 1 (HSF-1). []

Q12: What is the potential significance of YC-1-mediated Hsp70 induction?

A12: Hsp70 is a chaperone protein that protects cells from stress-induced damage. Upregulating Hsp70 with YC-1 could potentially protect vascular cells from damage caused by oxidative stress or other insults, potentially benefiting cardiovascular health. []

Q13: How does YC-1 affect inflammatory responses?

A13: YC-1 has demonstrated anti-inflammatory properties in various models by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as reducing the expression of inflammatory enzymes like iNOS and COX-2. [, , ]

Q14: What are the potential mechanisms underlying the anti-inflammatory effects of YC-1?

A14: The anti-inflammatory effects of YC-1 are thought to be mediated through multiple mechanisms, including the inhibition of NF-κB activation, suppression of STAT3 signaling, and modulation of the HO-1/CO system. [, , , ]

Q15: Does YC-1 affect platelet function?

A15: Yes, YC-1 has been shown to inhibit platelet aggregation and adhesion, potentially through its ability to activate sGC and increase cGMP levels in platelets. [, , ]

Q16: Is there any spectroscopic data available for YC-1?

A16: While the provided abstracts don't specify spectroscopic data, resonance Raman spectroscopy has been used to study the interaction of YC-1 with the CO-bound form of sGC, revealing shifts in vibrational frequencies indicative of structural changes upon binding. [, ]

Q17: Has YC-1 been formulated for specific applications?

A17: Yes, research indicates YC-1 has been incorporated into a polyethylene glycol (PEG) hydrogel for localized delivery to blood vessels, demonstrating potential for preventing restenosis. []

Q18: Has the pharmacokinetic profile of YC-1 been investigated?

A18: While specific ADME data is limited in the abstracts, studies using animal models demonstrate that YC-1 can be administered orally and effectively reach target tissues, suggesting favorable pharmacokinetic properties. [, ]

Q19: What in vitro models have been used to study the effects of YC-1?

A19: Various cell-based assays have been employed, including:* Human umbilical vein endothelial cells (HUVECs): To assess YC-1's effects on angiogenesis. []* Rat aortic smooth muscle cells (VSMCs): To investigate YC-1's influence on vascular smooth muscle cell proliferation and signaling pathways. [, ]* Human monocytic THP-1 cells: To study the effects of YC-1 on cytokine production and MMP activity. [, ]* Human prostate cancer PC-3 cells: To examine the anti-cancer effects of YC-1 and its impact on NF-κB signaling. []* Human hepatocellular carcinoma (HCC) cells: To explore the anti-proliferative effects of YC-1 and its role in cell cycle arrest. [, , ]

Q20: What in vivo models have been used to study YC-1's efficacy?

A20: Several animal models have been employed, including:

  • Mouse Matrigel plug assay: To assess the anti-angiogenic effects of YC-1. []
  • Rat balloon injury model: To investigate YC-1's ability to prevent neointima formation and restenosis. [, ]
  • Mouse models of liver fibrosis: To evaluate YC-1's effects on liver damage, inflammation, and angiogenesis. []
  • Mouse models of choroidal neovascularization (CNV): To assess YC-1's impact on abnormal blood vessel growth in the eye. []
  • Mouse models of oxygen-induced retinopathy (OIR): To evaluate the effects of YC-1 on pathological and physiological retinal neovascularization. []
  • Mouse models of endotoxemia: To assess the anti-inflammatory and survival benefits of YC-1 in sepsis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。